molecular formula C12H9BrS B8424770 6-bromo-1H,3H-naphtho[1,8-cd]thiopyran

6-bromo-1H,3H-naphtho[1,8-cd]thiopyran

Cat. No.: B8424770
M. Wt: 265.17 g/mol
InChI Key: RYVGHNVOGCLVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1H,3H-naphtho[1,8-cd]thiopyran (CAS 81-86-7), also known as 6-bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione, is a brominated heterocyclic compound with a fused naphthalene-thiopyran structure. It serves as a key intermediate in synthesizing bioactive molecules and catalysts, such as Rh2{(S)-4-Br-nttl}4 . Its molecular formula is C₁₂H₅BrO₃, with a molecular weight of 277.07 g/mol . The compound exhibits a high melting point (217–219°C) and is utilized in fluorescence labeling and anticancer agent development .

Properties

Molecular Formula

C12H9BrS

Molecular Weight

265.17 g/mol

IUPAC Name

8-bromo-3-thiatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene

InChI

InChI=1S/C12H9BrS/c13-11-5-4-9-7-14-6-8-2-1-3-10(11)12(8)9/h1-5H,6-7H2

InChI Key

RYVGHNVOGCLVDH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC=C(C3=CC=C2)Br)CS1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The structural analogs of 6-bromo-1H,3H-naphtho[1,8-cd]thiopyran differ in substituents and heteroatoms, influencing their electronic properties and reactivity:

Compound Name Substituent/Modification Key Structural Differences
6-Chloro-1H,3H-naphtho[1,8-cd]pyran-1-one (MR21) Cl at position 6; pyranone core Bromine replaced with chlorine; oxygen instead of sulfur in the heterocycle
6-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione NO₂ at position 6 Bromine replaced with nitro group; increased electron-withdrawing effects
2-Bromo-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one Br at position 2; dihydro-thiopyran Different substitution position and reduced thiopyran ring
1H,3H-Naphtho[1,8-cd]pyran-1-one (Parent) No substituent Unsubstituted core structure; lacks bromine or other functional groups

Key Observations :

  • Bromine at position 6 enhances electrophilic aromatic substitution reactivity compared to chlorine or nitro groups .
  • Thiopyran derivatives (e.g., 2-bromo analogs) exhibit distinct ring conformations, influencing their biological target specificity .

Pharmacological Activity

Antiproliferative activity against cancer cells highlights substituent-dependent efficacy:

Compound Biological Activity Mechanism/Application
This compound Potent thymidylate synthase (TS) inhibitor; IC₅₀ < 1 µM in melanoma cells (SK-MEL-28) Disrupts DNA synthesis via TS inhibition; bromine enhances binding affinity
MR21 (6-chloro analog) Moderate TS inhibition; IC₅₀ ~5 µM Chlorine provides weaker electron-withdrawing effects compared to bromine
Thiopyran derivatives 5-HT3 receptor antagonism (e.g., antiemetic applications) Thiopyran core interacts with serotonin receptors; bromine enhances lipophilicity

Table 1: Anticancer Activity in Melanoma Cell Lines

Compound SK-MEL-2 (Primary) IC₅₀ (µM) SK-MEL-28 (Metastatic) IC₅₀ (µM)
6-Bromo (MR36) 0.8 0.6
6-Chloro (MR21) 4.2 3.9
Parent (Unsubstituted) >10 >10

Physical and Chemical Properties

Property This compound 6-Nitro Derivative 1H,3H-Naphtho[1,8-cd]pyran-1-one
Melting Point (°C) 217–219 Not reported 170
Molecular Weight (g/mol) 277.07 273.17 184.19
Solubility Low in polar solvents Moderate in DMSO Insoluble in water

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